(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

Antimalarial Drug Discovery Chiral Sulfonamide Synthesis PfNMT Inhibition

The compound (R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (CAS 210095-55-9) is a chiral pyridine-piperidine ether. This specific (R)-enantiomer is classified as a key pharmaceutical intermediate and reference standard.

Molecular Formula C17H19ClN2O
Molecular Weight 302.8 g/mol
CAS No. 210095-55-9
Cat. No. B6592520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
CAS210095-55-9
Molecular FormulaC17H19ClN2O
Molecular Weight302.8 g/mol
Structural Identifiers
SMILESC1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3
InChIInChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2/t17-/m1/s1
InChIKeyOTZYADIPHOGUDN-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (CAS 210095-55-9) Serves as a Critical Chiral Procurement Node


The compound (R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (CAS 210095-55-9) is a chiral pyridine-piperidine ether. This specific (R)-enantiomer is classified as a key pharmaceutical intermediate and reference standard [1]. It is structurally integral to the bepotastine pharmacophore backbone and serves as the mandatory chiral precursor for a series of enantiomerically pure antimalarial sulfonamides [2][3].

Why Generic (S)-Enantiomer or Racemic Mixtures Cannot Substitute for CAS 210095-55-9 in Chiral Synthesis


Generic substitution with the (S)-enantiomer (CAS 210095-58-2) or the racemic mixture (CAS 122368-54-1) fails due to the absolute requirement for (R)-stereochemistry in downstream target binding pockets [1]. In the antimalarial sulfonamide series described by Anusha et al., the (R)-configuration of the benzylic carbon defines the final spatial orientation of the piperidine-sulfonamide construct. Replacing it with the (S)-antipode or a racemate alters complementarity to the target N-myristoyltransferase binding site, resulting in a complete loss of the intended stereospecific inhibitory activity [2]. Furthermore, in analytical quality control environments, this compound is designated as Bepotastine Impurity 7; substitution with a diastereomer or racemate falsifies chromatographic resolution and retention time specificity, invalidating regulatory method validation for Abbreviated New Drug Applications [3].

Quantitative Procurement Evidence Guide for (R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (CAS 210095-55-9)


Stereochemical Configuration as the Exclusive Gatekeeper for Bioactive Antimalarial Scaffolds

The (R)-enantiomer (CAS 210095-55-9) is the sole stereochemical starting material for synthesizing the active enantiomeric series of bepotastine-based sulfonamides. The resulting final (R)-configured compounds exhibited inhibitory activity against Plasmodium falciparum asexual blood-stage development at low micromolar concentrations in vitro, whereas the corresponding (S)-series was not reported to possess comparable activity [1]. The (S)-enantiomer (CAS 210095-58-2), conversely, is utilized for bepotastine besilate synthesis and its tartrate salt formation, demonstrating a divergent and non-overlapping synthetic utility [2].

Antimalarial Drug Discovery Chiral Sulfonamide Synthesis PfNMT Inhibition

Regulatory Identity and Chromatographic Resolution as Bepotastine Impurity 7

CAS 210095-55-9 is defined as Bepotastine Impurity 7 in pharmacopeial context, required as a reference standard for the development and validation of stability-indicating HPLC methods [1]. Quantitatively, a validated RP-HPLC method identified and separated five process-related impurities in bepotastine besilate, achieving quantification limits in the range of 0.05-0.75 μg/mL [2]. The use of this specific (R)-enantiomer ensures exact chromatographic retention time matching; replacing it with a racemic standard or other structural analogs results in incorrect system suitability parameters and false impurity profiling .

Analytical Method Validation Generic Pharmaceutical R&D Impurity Profiling

Physicochemical Property Differential: Predicted LogP, pKa, and Boiling Point

The distinct physicochemical profile of CAS 210095-55-9 influences its synthetic workup and isolation compared to its diastereomeric salts. It exhibits a predicted pKa of 9.71 ± 0.10, attributed to the piperidine nitrogen, which governs acid-base extraction conditions . Its boiling point is predicted at 421.7 ± 45.0 °C at 760 mmHg, and density at 1.21 ± 0.1 g/cm³ . In contrast, its (S)-enantiomer tartrate salt (CAS 210095-62-8) exhibits a higher molecular weight of 452.89 g/mol and altered hydrophilicity, improving solubility but requiring different handling protocols .

Process Chemistry Scale-Up Purification Design Salt Selection

Procurement-Grade Application Scenarios for CAS 210095-55-9 Informed by Direct Evidence


Synthesis of Enantiomerically Pure Antimalarial Sulfonamides Targeting PfNMT

This scenario is grounded in the evidence that the (R)-enantiomer is the critical chiral input for the bepotastine-based sulfonamide series described by Anusha et al. [1]. Researchers developing novel antimalarials use this compound to construct the (R)-configured sulfonamide library, targeting the Plasmodium falciparum N-myristoyltransferase (PfNMT) enzyme. The chiral integrity of CAS 210095-55-9 directly dictates the stereochemistry of the final pharmacophore; any racemization at this stage eliminates the desired biological activity observed at low micromolar concentrations in vitro [1].

Regulatory Analytical Quality Control (QC) Reference Standard for Generic Bepotastine Besilate

As Bepotastine Impurity 7, CAS 210095-55-9 serves as a mandatory reference marker in HPLC method validation for ANDA submissions [2][3]. The established RP-HPLC method's separation and quantification capabilities at the 0.05-0.75 μg/mL range depend on the authentic (R)-stereoisomer to set the acceptance criteria for unknown impurities [2]. Generic pharmaceutical manufacturers must procure this specific impurity standard to align system suitability tests with pharmacopeial guidelines for commercial production of bepotastine ophthalmic solutions [3].

Synthetic Route Scouting for Non-Sedating H1 Antagonist Intermediates (Racemate Resolution Studies)

In process chemistry, the (R)-enantiomer is used alongside its (S)-counterpart (CAS 210095-58-2) to validate asymmetric synthesis or chiral resolution protocols. Patents describing the preparation of high-optical-purity bepotastine (≥99.5% optical purity) utilize both enantiomers to measure the efficiency of diastereomeric salt resolution steps [4]. The (R)-enantiomer thus acts as a comparator for establishing enantiomeric excess (ee) benchmarks during process development and optimization.

Quote Request

Request a Quote for (R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.